molecular formula C12H13N3O2 B13027379 4-(4-Methoxyphenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol

4-(4-Methoxyphenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol

Cat. No.: B13027379
M. Wt: 231.25 g/mol
InChI Key: XHDSFRZNMUKMMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methoxyphenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol is a heterocyclic compound that belongs to the class of pyrazoles. Pyrazoles are known for their diverse biological activities and are often used as key structural motifs in various pharmaceuticals. This compound, with its unique structure, has garnered interest in the fields of medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol typically involves multi-component reactions. One common method is the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1 and can be carried out under mild conditions, yielding the desired pyrazole derivatives in high yields .

Industrial Production Methods

Industrial production of this compound may involve the use of more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of green catalysts and solvent-free conditions is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

4-(4-Methoxyphenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methoxyphenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol is unique due to its specific substitution pattern and the presence of the tetrahydropyrrolo ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

4-(4-methoxyphenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[2,3-c]pyrazol-3-one

InChI

InChI=1S/C12H13N3O2/c1-17-8-4-2-7(3-5-8)9-6-13-11-10(9)12(16)15-14-11/h2-5,9H,6H2,1H3,(H3,13,14,15,16)

InChI Key

XHDSFRZNMUKMMX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CNC3=C2C(=O)NN3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.